![molecular formula C16H11BrN4OS B276450 6-(3-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276450.png)
6-(3-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of 6-(3-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes and proteins involved in cell proliferation and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. This compound has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation.
Biochemical and Physiological Effects:
Studies have shown that 6-(3-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has various biochemical and physiological effects. In vitro studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis. This compound has also been shown to have antifungal and insecticidal activities. In vivo studies have shown that this compound can inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(3-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potent cytotoxic, antifungal, and insecticidal activities. This compound can be used as a tool compound for studying the mechanism of action of various enzymes and proteins involved in cell proliferation and survival. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and facilities for handling and disposal.
Future Directions
There are several future directions for the study of 6-(3-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is the synthesis of novel derivatives of this compound with improved potency and selectivity. Another direction is the study of the mechanism of action of this compound and its derivatives using advanced techniques such as proteomics and genomics. Furthermore, the potential applications of this compound in the field of material science should also be explored.
Synthesis Methods
6-(3-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized through various methods. One of the commonly used methods is the reaction of 3-bromoaniline, 3-methoxybenzaldehyde, and 2-mercapto-1,3,4-triazole in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified through recrystallization.
Scientific Research Applications
6-(3-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potential applications in various fields of scientific research. In the field of medicine, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis. In the field of agriculture, this compound has been studied for its potential as a fungicide and insecticide. Studies have shown that this compound has potent antifungal and insecticidal activities. In the field of material science, this compound has been studied for its potential as a building block for the synthesis of novel materials with unique properties.
properties
Molecular Formula |
C16H11BrN4OS |
|---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
6-(3-bromophenyl)-3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H11BrN4OS/c1-22-13-7-3-4-10(9-13)14-18-19-16-21(14)20-15(23-16)11-5-2-6-12(17)8-11/h2-9H,1H3 |
InChI Key |
BTGARTWQZROBER-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)Br |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





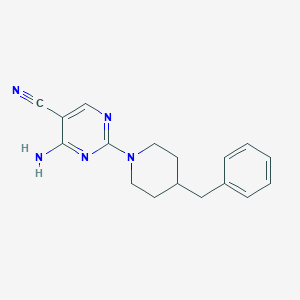
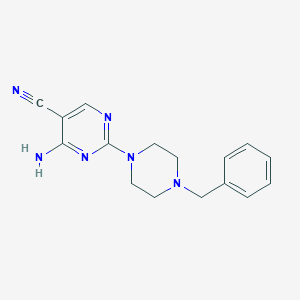
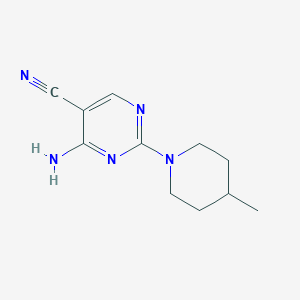
![(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetonitrile](/img/structure/B276378.png)
![4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B276379.png)
![N-phenyl-N'-[(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]urea](/img/structure/B276380.png)
![Ethyl 4-amino-2-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-5-pyrimidinecarboxylate](/img/structure/B276384.png)
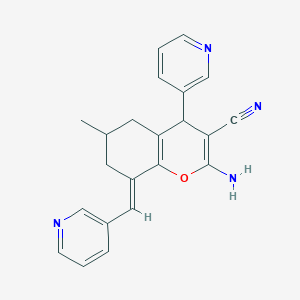
![2-{[4-(Methylamino)-5-(2-thienyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-2-yl]sulfanyl}acetamide](/img/structure/B276388.png)
![N-benzyl-N'-[({5-[(4-fluoroanilino)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]urea](/img/structure/B276389.png)
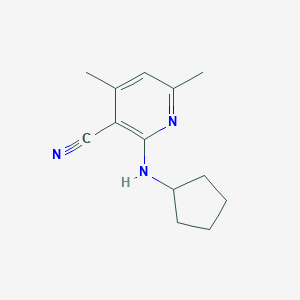
![2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B276391.png)